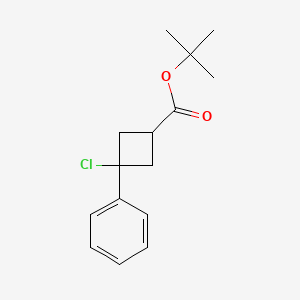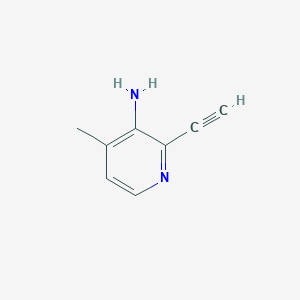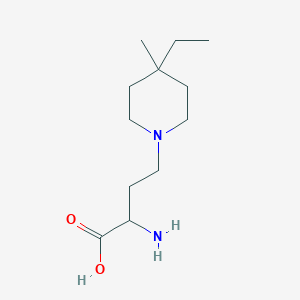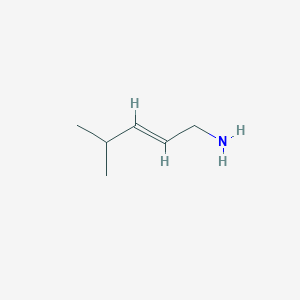
trans-3-Fluorocinnamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(3-fluorophenyl)prop-2-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as solid acids or ion-exchange resins can be used to facilitate the esterification reaction. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enoate moiety to an alkane or alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major products are alkanes or alcohols.
Substitution: The major products are substituted fluorophenyl derivatives.
Scientific Research Applications
tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The enoate moiety can participate in Michael addition reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- tert-butyl (2E)-3-(2-fluorophenyl)prop-2-enoate
- tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate
Uniqueness
tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. The combination of the tert-butyl group and the fluorophenyl group provides a balance of steric and electronic effects, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C13H15FO2 |
|---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
tert-butyl (E)-3-(3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-9H,1-3H3/b8-7+ |
InChI Key |
IKDGGSOWHJECTM-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=CC=C1)F |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


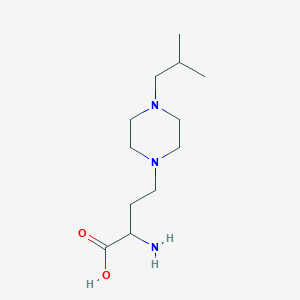
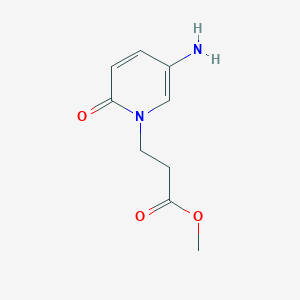
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
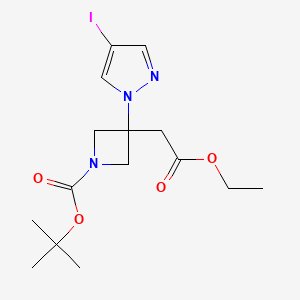
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
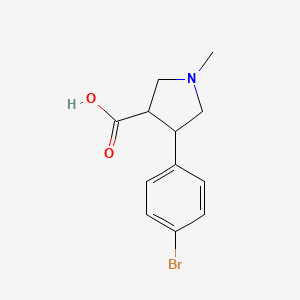
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
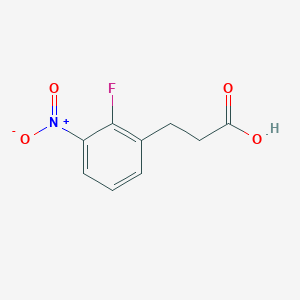
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)
